molecular formula C7H9NO3 B8545536 (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one

(4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one

Cat. No.: B8545536
M. Wt: 155.15 g/mol
InChI Key: GMAZJRMDSJHENL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Ethoxymethylene)-2-methyl-1,3-oxazol-5(4H)-one is a heterocyclic compound with a unique structure that includes an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one typically involves the reaction of ethyl acetoacetate with ethyl formate in the presence of a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium tert-butoxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylene)-2-methyl-1,3-oxazol-5(4H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted oxazolones, which can have different functional groups attached to the oxazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

4-(Ethoxymethylene)-2-methyl-1,3-oxazol-5(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4Z)-4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one include:

Uniqueness

What sets this compound apart is its specific structure, which includes an ethoxymethylene group attached to the oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

4-(ethoxymethylidene)-2-methyl-1,3-oxazol-5-one

InChI

InChI=1S/C7H9NO3/c1-3-10-4-6-7(9)11-5(2)8-6/h4H,3H2,1-2H3

InChI Key

GMAZJRMDSJHENL-UHFFFAOYSA-N

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C

Origin of Product

United States

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